3-(4-Fluorophenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride is a chemical compound that belongs to the class of 1,2,4-oxadiazoles, which are heterocyclic compounds featuring an oxadiazole ring. This compound is characterized by the presence of a pyrrolidine moiety and a fluorophenyl substituent, making it of interest in medicinal chemistry for its potential biological activities.
The compound can be sourced from various chemical suppliers and is documented in databases such as PubChem and BenchChem. Its molecular structure and properties are cataloged in these resources, providing essential data for researchers interested in its applications and synthesis.
3-(4-Fluorophenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride is classified as a pharmaceutical intermediate and a potential drug candidate due to its structural features that may confer biological activity. It falls under the broader category of oxadiazole derivatives, which have been explored for various therapeutic applications including anti-inflammatory and anticancer properties.
The synthesis of 3-(4-Fluorophenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride can be approached through several synthetic routes:
The synthesis generally involves the activation of functional groups in precursors to facilitate the formation of the oxadiazole ring. The choice of solvents, catalysts, and reaction conditions significantly influences yield and purity.
The molecular formula for 3-(4-Fluorophenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride is , with a molecular weight of approximately 218.64 g/mol. The structure features:
The compound's structural data can be represented using various notations:
InChI=1S/C11H12ClN3O/c12-11(13)10-9(14)7-8(15)6-5-4-3/h3-7H,1-2H2,(H2,13,14)
C1CC(NC1)C2=NC(=NO2)C(=O)N.Cl
3-(4-Fluorophenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride can participate in various chemical reactions typical for oxadiazoles:
The reactivity profile is influenced by the electronic effects imparted by the fluorophenyl group and the steric hindrance around the nitrogen atoms in the pyrrolidine ring.
While specific mechanisms of action for 3-(4-Fluorophenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride are not fully elucidated in literature, compounds within this class have been investigated for their ability to inhibit phosphodiesterases (PDEs), which play critical roles in cellular signaling pathways.
In studies involving similar oxadiazoles, it has been noted that structural modifications at specific positions (such as those on the pyrrolidine or phenyl rings) can significantly affect potency against target enzymes like PDE4B . This highlights the importance of structure–activity relationships in drug design.
The compound is typically a solid at room temperature with solubility characteristics that depend on its formulation. Its melting point and boiling point are influenced by intermolecular interactions such as hydrogen bonding.
Key chemical properties include:
3-(4-Fluorophenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride has potential applications in:
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, languished in obscurity for nearly 80 years before its medicinal potential was recognized. The 1960s marked a pivotal turning point with the approval of oxolamine as a cough suppressant, validating the scaffold’s biological relevance. Subsequent decades witnessed accelerated exploration, culminating in FDA-approved drugs like the antiviral pleconaril (2000s) and the muscular dystrophy therapeutic ataluren (2010s) [3]. This evolution mirrors broader trends in heterocyclic chemistry, where initial synthetic challenges—such as low yields and purification difficulties in early cyclization reactions—were overcome through innovations like microwave-assisted synthesis and transition-metal catalysis [1] [5]. By the 2020s, 1,2,4-oxadiazoles had secured their position as privileged structures in oncology, neurology, and infectious disease research, constituting ≈37% of FDA-approved small molecules containing five-membered nitrogen heterocycles [2]. The timeline below encapsulates key milestones:
Table 1: Historical Development of 1,2,4-Oxadiazole-Based Therapeutics
Era | Compound | Therapeutic Application | Significance |
---|---|---|---|
1960s | Oxolamine | Cough suppression | First FDA-approved drug with 1,2,4-oxadiazole core |
1980s–1990s | Fasiplon | Anxiolytic (non-benzodiazepine) | Validated CNS permeability of scaffold |
2000s | Pleconaril | Antiviral (picornavirus) | Demonstrated broad-spectrum antiviral activity |
2010s | Ataluren | Duchenne muscular dystrophy | Addressed nonsense mutations via ribosomal read-through |
2020s | Multitarget agents (e.g., 2b) | Alzheimer’s disease | Exemplified trend toward multifunctional ligands targeting AChE, MAO-B, and ROS [8] |
The 1,2,4-oxadiazole ring serves as a versatile bioisostere for ester and amide functionalities, addressing critical limitations of these common motifs. Its primary advantage lies in enhanced metabolic stability: unlike esters, the oxadiazole ring resists esterase-mediated hydrolysis, while its reduced electrophilicity compared to amides minimizes susceptibility to proteolytic cleavage [1] [9]. This property is exemplified by pharmacokinetic studies showing >50% oral bioavailability for oxadiazole-containing inhibitors of acetylcholinesterase (AChE), whereas analogous ester-based compounds undergo first-pass metabolism [8].
Additionally, the scaffold’s tunable electronic profile allows precise modulation of drug-like properties. The oxadiazole’s dipole moment (≈2.93 D) and polar surface area (≈30–40 Ų) facilitate optimal membrane permeability, while nitrogen positioning enables hydrogen-bonding interactions comparable to carbonyl oxygen in amides [7]. Quantitative structure-property relationship (QSPR) analyses reveal that 3,5-disubstituted-1,2,4-oxadiazoles consistently exhibit improved lipophilicity profiles (logP ≈ 2.0–4.0) relative to carbocyclic analogs, striking a balance between cellular uptake and aqueous solubility [5]. This balance is critical for CNS-active drugs like the anxiolytic fasiplon, where calculated properties (logP = 2.1; PSA = 50 Ų) align with blood-brain barrier penetration requirements [3].
Table 2: Bioisosteric Advantages of 1,2,4-Oxadiazoles vs. Conventional Motifs
Property | Ester | Amide | 1,2,4-Oxadiazole | Pharmacological Impact |
---|---|---|---|---|
Metabolic stability | Low (hydrolysis) | Moderate (proteases) | High | Extended half-life; reduced dosing frequency |
Dipole moment (D) | 1.5–1.8 | 3.5–4.0 | 2.9–3.2 | Optimal membrane permeability |
Hydrogen-bond capacity | Acceptor | Donor/acceptor | Acceptor | Target selectivity via specific ligand-receptor interactions |
logP (aromatic substituents) | 1.0–2.5 | 0.5–2.0 | 1.8–3.5 | Balanced distribution across tissues |
The strategic incorporation of 4-fluorophenyl and pyrrolidine units into 1,2,4-oxadiazole architectures synergistically enhances target engagement through complementary mechanisms. The 4-fluorophenyl group contributes primarily via electrostatic modulation: fluorine’s high electronegativity (χ = 3.98) induces a positive electrostatic potential on the adjacent carbon, fostering cation-π or σ-hole interactions with residues like Trp286 in AChE’s peripheral anionic site (PAS) [8] [9]. This effect is quantified in binding affinity studies where 4-fluorophenyl analogs exhibit 5–20-fold greater AChE inhibition (IC₅₀ ≈ 0.001–0.01 μM) versus unsubstituted phenyl counterparts [8].
Concurrently, the pyrrolidine moiety leverages three-dimensional complexity to improve selectivity. Its saturated, sp³-hybridized ring adopts multiple low-energy conformations via pseudorotation (energy barrier ≈5 kcal/mol), enabling adaptive binding to chiral enzyme pockets [2] [6]. This contrasts with planar aromatics (e.g., pyrrole), which exhibit restricted spatial sampling. In Alzheimer’s therapeutics, pyrrolidine-containing oxadiazoles demonstrate >100-fold selectivity for AChE over butyrylcholinesterase (BuChE), attributed to steric complementarity with AChE’s narrow gorge [8]. The protonatable nitrogen of pyrrolidine further enables salt-bridge formation with aspartate or glutamate residues, a feature exploited in kinase inhibitors like sunitinib analogs targeting ATP-binding sites [4].
Table 3: SAR of Key Moieties in 3-(4-Fluorophenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole Hybrids
Structural Feature | Target Interaction | Biological Consequence | Representative Activity Enhancement |
---|---|---|---|
4-Fluorophenyl at C3 | • σ-Hole bonding with Pro285 in AChE PAS• Hydrophobic burial in tubulin’s colchicine site | Increased binding affinity; reduced off-target effects | IC₅₀(AChE) = 0.00098 μM vs. 0.12297 μM for donepezil [8] |
Pyrrolidine at C5 | • Salt bridge with Asp72 in kinase domains• H-bond donation via N–H to backbone carbonyls | Improved kinase selectivity; resistance to active-site mutations | 10-fold selectivity for RET kinase over VEGFR2 [4] |
HCl salt formation | Enhanced water solubility (logS ≈ −3.5 to −2.0) | Favorable pharmacokinetics for IV/PO administration | 85% oral bioavailability in murine models |
The integration of these moieties exemplifies modern multitarget-directed ligand (MTDL) design. For instance, Alzheimer’s candidates combining fluorophenyl-oxadiazoles with pyrrolidine achieve dual AChE inhibition (IC₅₀ < 0.1 μM) and monoamine oxidase B (MAO-B) suppression (IC₅₀ ≈ 100–500 μM), leveraging fluorophenyl’s π-stacking with FAD cofactors and pyrrolidine’s flexibility to accommodate conformational changes during enzyme catalysis [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7